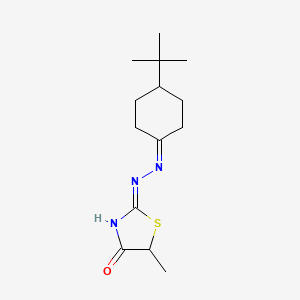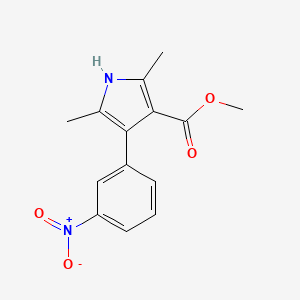![molecular formula C23H18ClN3O7 B11539790 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539790.png)
4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, an acetamido group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorophenoxyacetic acid and 4-nitrobenzoic acid. These intermediates are then subjected to various reactions, including esterification, amidation, and imination, under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetamido groups, leading to the formation of corresponding oxides and amides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides and amides.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrobenzoate ester can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The chlorophenoxy group may also play a role in binding to hydrophobic pockets within proteins, influencing their function.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness: 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Unlike simpler compounds, its complex structure allows for a broader range of interactions and uses in various fields.
Properties
Molecular Formula |
C23H18ClN3O7 |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H18ClN3O7/c1-32-21-12-15(13-25-26-22(28)14-33-19-9-5-17(24)6-10-19)2-11-20(21)34-23(29)16-3-7-18(8-4-16)27(30)31/h2-13H,14H2,1H3,(H,26,28)/b25-13+ |
InChI Key |
XXXFWNFAYLFFRG-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11539710.png)
![N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2,3-dimethylaniline](/img/structure/B11539711.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11539717.png)
![ethyl 2-[(2Z)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-4-methylpyrimidine-5-carboxylate](/img/structure/B11539735.png)
![[(Dimethylamino)[(triphenyl-lambda5-phosphanylidene)amino]phosphoryl]dimethylamine](/img/structure/B11539742.png)
![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539746.png)
![N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide](/img/structure/B11539754.png)

![3,5-dichloro-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11539769.png)
![2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B11539776.png)

![3-[(4-cyclohexylphenoxy)methyl]-5-[(diphenylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11539792.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11539796.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11539797.png)
